molecular formula C16H15BrN2S B2519574 N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide CAS No. 894230-32-1

N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide

Cat. No.: B2519574
CAS No.: 894230-32-1
M. Wt: 347.27
InChI Key: HLYQLHMHOCSIEV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromophenyl group attached to a tetrahydroisoquinoline core, with a carbothioamide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves the reaction of 4-bromobenzylamine with tetrahydroisoquinoline-2-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity. In cancer cells, it could interfere with cell proliferation pathways, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide stands out due to its unique combination of a bromophenyl group and a tetrahydroisoquinoline core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2S/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYQLHMHOCSIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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